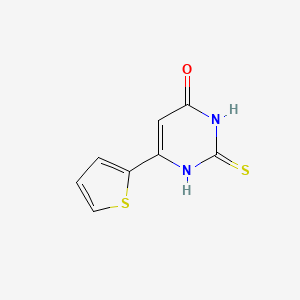

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Description

6-(2-Thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a thiophene ring at position 6 and a thioxo group at position 2. Its molecular formula is C₈H₆N₂OS₂, with a molecular weight of 210.28 g/mol . Its reactivity stems from the thioxo group and the electron-rich thienyl substituent, enabling diverse functionalization via cyclocondensation or nucleophilic substitution reactions .

Properties

IUPAC Name |

2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS2/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRWCKWTDHPWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Research Findings:

- Catalyst: Tetrachlorosilane (SiCl4) has been identified as an effective catalyst, providing high yields at room temperature.

- Solvent: Chlorinated solvents such as dichloromethane (CH2Cl2) and chloroform (CHCl3) are optimal, with CH2Cl2 giving the best yields.

- Reaction Time: Typically 3–5 hours at room temperature.

- Yield: High yields ranging from 56% to 92% depending on substrate scope.

Representative Experimental Data (Adapted from):

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | SiCl4 | DMF | 10 | 15 | Low yield, solvent not ideal |

| 2 | SiCl4 | THF | 10 | 0 | Reaction inhibited |

| 3 | SiCl4 | CHCl3 | 5 | 82 | Good yield |

| 4 | SiCl4 | CH2Cl2 | 3 | 89 | Best yield and time |

| 5 | FeCl3 | CH2Cl2 | 10 (heat) | 24 | Lower yield, heating needed |

| 6 | ZnCl2 | CH2Cl2 | 10 (heat) | 52 | Moderate yield |

| 7 | SnCl2 | CH2Cl2 | 10 (heat) | 58 | Moderate yield |

- The reaction proceeds smoothly with no by-products detected under optimal conditions.

- The protocol is applicable for various aromatic and heteroaromatic aldehydes, including 2-thiophenecarboxaldehyde, yielding the target compound efficiently.

Alternative Synthetic Routes and Modifications

Reaction of Pyrimidinethione Derivatives with Electrophiles

- Starting from 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one analogs, reactions with electrophilic reagents such as chloroacetyl chloride in acetic anhydride with sodium acetate under reflux (9 hours) yield functionalized derivatives.

- Although this example uses a phenyl substituent, the methodology is adaptable to 2-thienyl substituents by substituting the aromatic aldehyde in the initial step.

- The reaction involves isolation by crystallization and purification by recrystallization from ethanol or other solvents.

Thiourea Derivative Condensation

- Condensation of intermediate pyrimidinethione derivatives with thiourea derivatives in dry acetone under reflux for 12 hours yields substituted dihydropyrimidine-thione derivatives.

- The products are isolated by filtration and recrystallization.

Mechanistic Insights and Reaction Conditions

- The three-component reaction proceeds via initial formation of an imine from the aldehyde and thiourea, followed by nucleophilic attack by the β-dicarbonyl compound.

- The presence of Lewis acid catalysts such as SiCl4 activates the carbonyl groups, facilitating cyclization and thione formation.

- Mild reaction conditions preserve the thiocarbonyl functionality and prevent side reactions.

Summary Table of Preparation Methods for 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

| Method | Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| One-pot Biginelli-type reaction | 2-thiophenecarboxaldehyde, ethyl acetoacetate, thiourea | Tetrachlorosilane (SiCl4), room temp | CH2Cl2 | 3–5 h | 56–92 | High yield, mild conditions, no by-products |

| Electrophilic substitution | Pyrimidinethione derivative + chloroacetyl chloride | Reflux, sodium acetate | Acetic anhydride | 9 h | ~59 | Functionalized derivatives, crystallization |

| Thiourea condensation | Pyrimidinethione derivative + thiourea derivatives | Reflux | Dry acetone | 12 h | ~79 | Substituted thiazolyl derivatives |

Chemical Reactions Analysis

Types of Reactions

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form corresponding alcohols.

Substitution: The hydrogen atoms on the thienyl ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thienyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has shown promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have highlighted the compound's cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. A notable case study involved the treatment of MCF-7 breast cancer cells, where IC50 values indicated potent activity at low micromolar concentrations .

Enzyme Inhibition

The compound has also been investigated as an inhibitor of specific enzymes involved in cancer progression. For instance, it was found to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, which is often overexpressed in tumors .

Agricultural Applications

The unique structure of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lends itself to applications in agriculture:

Fungicidal Properties

Field trials have shown that this compound exhibits fungicidal activity against common agricultural pathogens such as Fusarium and Botrytis. Its application as a foliar spray demonstrated a significant reduction in disease incidence in crops like tomatoes and grapes .

Plant Growth Regulation

Additionally, preliminary studies suggest that it may act as a plant growth regulator, enhancing growth parameters such as root length and biomass in treated plants compared to controls .

Material Science Applications

The compound's unique chemical structure allows for potential applications in material science:

Polymer Synthesis

Recent research has explored the use of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers could be utilized in coatings and composite materials .

Sensor Development

Due to its electronic properties, this compound has been investigated for use in developing sensors for detecting environmental pollutants. Its ability to change conductivity upon exposure to specific chemicals makes it suitable for creating sensitive detection devices .

Case Studies

Mechanism of Action

The mechanism of action of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the pyrimidinone ring significantly influences physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The thienyl group (electron-rich) enhances π-stacking interactions in biological systems, whereas chloro-substituted phenyl groups (electron-withdrawing) may improve metabolic stability .

Antimicrobial Activity

- Target Compound : Exhibits moderate activity against Gram-positive bacteria, attributed to the thienyl-thioxo synergy disrupting cell membranes .

- 5,7-Di(thiophen-2-yl) Analog (3) : Shows superior antimicrobial efficacy (MIC = 4–8 µg/mL) due to dual thiophene rings enhancing lipophilicity and membrane penetration .

- Benzofuran Derivatives (4a,b): Synthesized from visnaginone or khellinone, these compounds demonstrate selective antifungal activity (IC₅₀ = 12–18 µM) .

Anticancer Activity

- Target Compound: Limited direct data, but its triazinone analogs (e.g., compound 18 in ) show cytotoxic activity (IC₅₀ = 9–14 µM) against breast cancer cell lines .

- Morpholine Derivatives (7a–e): Exhibit antitumor activity via kinase inhibition, with IC₅₀ values of 3–7 µM in hepatocellular carcinoma models .

Biological Activity

6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 857475-68-4) is a heterocyclic compound known for its diverse biological activities. This compound belongs to the class of thioxopyrimidines, which are characterized by their potential pharmacological properties. Recent studies have highlighted its antibacterial, anticancer, anti-inflammatory, and other therapeutic effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is C8H6N2OS2, with a molecular weight of 210.28 g/mol. The compound features a thienyl group attached to a pyrimidine ring, which contains a thioxo functional group. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H6N2OS2 |

| Molecular Weight | 210.28 g/mol |

| CAS Number | 857475-68-4 |

| IUPAC Name | 6-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

| Purity | 95% |

Antibacterial Activity

Research has demonstrated that compounds within the thioxopyrimidine class exhibit significant antibacterial properties. For instance, studies reported that derivatives similar to 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one showed effectiveness against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating potent antibacterial activity comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines with IC50 values ranging from 3 to 20 µM. Specifically, the compound targets pathways involved in angiogenesis and cancer cell signaling, making it a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory effects of 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have also been documented. In experimental models, it demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds derived from this class showed better efficacy than dexamethasone in reducing inflammation markers .

Additional Biological Effects

Other notable activities include:

- Antituberculosis Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with specific structural components enhancing their inhibitory effects .

- Antioxidant Properties : The compound has been associated with antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the biological activities of thioxopyrimidine derivatives:

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various synthesized thioxopyrimidine derivatives against common pathogens. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Studies : In vitro assays on human leukemia cell lines treated with 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one revealed significant reductions in cell viability and alterations in cell morphology consistent with apoptosis.

- Inflammation Models : In animal models of inflammation, the administration of this compound resulted in reduced swelling and pain responses compared to control groups.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 6-(2-thienyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives?

- Methodology : The core structure is synthesized via cyclocondensation of thiourea with ethyl cyanoacetate under basic conditions (e.g., sodium ethoxide in ethanol), followed by reflux to form the 2-thioxo-dihydropyrimidinone scaffold . Substituents like the 2-thienyl group are introduced through nucleophilic substitution or coupling reactions. For example, reacting 6-amino-2-thioxo-dihydropyrimidinone with α,β-unsaturated ketones in DMF yields pyrido[2,3-d]pyrimidine derivatives .

Q. How are the structural characteristics of this compound confirmed in synthetic chemistry?

- Methodology : Key characterization techniques include:

- IR spectroscopy : Identifies the thioamide (C=S) stretch at ~1200–1250 cm⁻¹ .

- NMR spectroscopy : ¹H-NMR reveals proton environments (e.g., NH peaks at δ 10–12 ppm; thienyl protons as multiplet signals) .

- Mass spectrometry (MS) : Confirms molecular weight via molecular ion peaks .

- Elemental analysis : Validates purity and empirical formula .

Q. What are the storage and handling precautions for this compound?

- Methodology : Store in a dark, dry place at room temperature to prevent degradation. Avoid exposure to heat or open flames due to potential hazards (e.g., H315: skin irritation). Use inert atmospheres (e.g., Ar) during synthesis to minimize oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in this compound class?

- Methodology :

Modify substituents : Introduce electron-withdrawing groups (e.g., halogens) at position 6 to enhance antimicrobial activity .

Assay design : Test analogs against bacterial strains (e.g., E. coli, S. aureus) using minimum inhibitory concentration (MIC) assays .

Enzymatic targeting : Evaluate dihydrofolate reductase (DHFR) inhibition via spectrophotometric assays .

- Example: 6-(4-Chlorophenyl) analogs showed 72% yield and MIC values of 8 µg/mL against S. aureus .

Q. How do reaction conditions influence product formation in pyrido-pyrimidine synthesis?

- Methodology :

- Solvent effects : Refluxing in DMF with chalcones produces pyrido[2,3-d]pyrimidines, while glacial acetic acid favors annelated heterocycles .

- Catalyst optimization : H₃PW₁₂O₄₀ in ethanol enables one-pot, four-component reactions for diverse analogs .

- Contradiction resolution : Conflicting yields (e.g., 58% vs. 89% for aryl-substituted derivatives) are addressed by adjusting stoichiometry or purification methods (e.g., silica-gel chromatography) .

Q. What metabolic pathways involve oxidative desulfurization of the thiocarbonyl group?

- Methodology :

- In vitro assays : Incubate the compound with liver microsomes (rat/dog) to monitor FMO-mediated conversion of C=S to C=O .

- Species specificity : Rat microsomes show higher desulfurization rates than dogs, indicating enzyme-dependent metabolism .

- Analytical techniques : Use LC-MS to detect sulfoxide intermediates and quantify metabolic stability .

Q. How can computational methods guide the design of anticancer analogs?

- Methodology :

- Molecular docking : Simulate binding to targets like DNA ligase IV or HPPD using software (e.g., AutoDock). Compound 41 (thienylmethyl-substituted) showed enhanced docking scores for anticancer activity .

- QSAR modeling : Correlate substituent hydrophobicity (logP) with cytotoxicity in cell lines (e.g., MCF-7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.